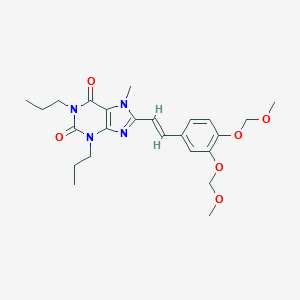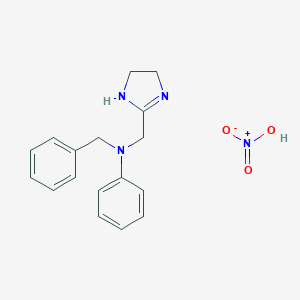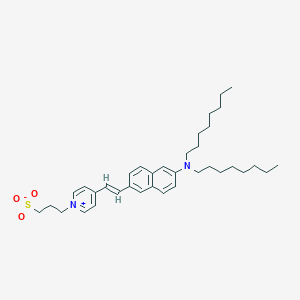
Di-8-ANEPPS
説明
Di-8-ANEPPS is a voltage-sensitive styrylpyridinium probe that has been utilized in various studies to investigate the effects on ion currents in cells. It is known for its fast-response characteristics and has been particularly noted for its stimulatory actions on the BKCa channel in pituitary tumor (GH3) cells . The compound has also been embedded in lipid matrices to model excitation patterns of cardiac muscle membranes . Additionally, its emission spectra have been studied in phospholipid/cholesterol membranes, providing insights into the effects of molecular interactions and membrane dipole potential on its fluorescence .
Synthesis Analysis
While the provided papers do not detail the synthesis of Di-8-ANEPPS, they do discuss the synthesis and structural characterization of related compounds, such as donor-functionalized lanthanide terphenyl complexes . These studies often involve salt metathesis reactions and the use of various solvents and reagents to produce the desired compounds, which could be analogous to the synthesis of Di-8-ANEPPS.
Molecular Structure Analysis
The molecular interactions and structure of Di-8-ANEPPS have been explored through computational methods, such as the complete active space self-consistent field (CASSCF) method and quantum mechanics/molecular mechanics (QM/MM) approaches . These studies have shown that the membrane dipole potential significantly influences the fluorescence of Di-8-ANEPPS, rather than specific molecular interactions.
Chemical Reactions Analysis
Di-8-ANEPPS has been shown to interact with ion channels in cells, specifically increasing the amplitude of Ca2+-activated K+ currents in GH3 cells . It does not appear to affect voltage-gated K+ or ether-à-go-go-related gene (erg)-mediated K+ currents, indicating a selective mechanism of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of Di-8-ANEPPS have been studied in various environments. For instance, its electronic properties are influenced by the polar headgroup of the lipid with which it is associated . The fluorescence and resonance Raman spectroscopy of a related dye, Di-4-ANEPPS, have provided evidence for differential solubilization in membranes, which could be relevant to understanding the behavior of Di-8-ANEPPS . Furthermore, the first hyperpolarizability of Di-8-ANEPPS has been experimentally and theoretically investigated, revealing solvent effects on its nonlinear optical properties .
Relevant Case Studies
Case studies involving Di-8-ANEPPS include its application in GH3 cells, where it was found to increase BKCa-channel activity and decrease the firing of action potentials, suggesting a potential mechanism through which it may affect cell excitability . Another case study involved the use of Di-8-ANEPPS in Langmuir–Blodgett films to mimic cardiac muscle membrane excitation patterns . These studies highlight the utility of Di-8-ANEPPS in both biological and model systems for understanding membrane dynamics and ion channel function.
科学的研究の応用
1. Investigation of Membrane Dynamics
Di-8-ANEPPS has been extensively used to investigate membrane dynamics and properties. A study by Robinson et al. (2011) focused on how the membrane dipole potential affects the absorption and emission spectra of Di-8-ANEPPS in phospholipid/cholesterol membranes. This work highlighted that the membrane dipole potential, rather than specific molecular interactions, plays a crucial role in influencing the fluorescence of Di-8-ANEPPS (Robinson et al., 2011).
2. Studying Voltage-Sensitive Properties
Di-8-ANEPPS is well-known as a voltage-sensitive dye, primarily used for probing variations in electric potential across cell membranes. Matson et al. (2012) researched the spectral properties of Di-8-ANEPPS and other similar dyes in solvents of varying polarity and in model membranes, contributing to understanding the voltage sensitivity mechanism of these dyes (Matson et al., 2012).
3. Optical Imaging in Biological Studies
A significant application of Di-8-ANEPPS is in optical imaging, particularly in studying cellular and subcellular structures. Kao et al. (2001) demonstrated the use of Di-8-ANEPPS for fluorescence emission spectral shift measurements to monitor membrane potential in single cells (Kao et al., 2001). Additionally, Turcotte et al. (2017) explored the photoconversion properties of Di-8-ANEPPS in intravital multiphoton photoconversion, proving its utility in live cell tracking (Turcotte et al., 2017).
4. Probing Membrane Potentials
Le Goff et al. (2007) used Di-8-ANEPPS to quantify the orientational polarisability of lipid membrane surfaces, establishing it as a probe for both dipole potential and orientational polarisability (Le Goff et al., 2007). This is crucial for understanding the physical properties of biological membranes.
将来の方向性
Di-8-ANEPPS is a powerful tool to study biological membranes . Its fluorescence is affected by changes in the membrane potential and other factors, requiring extensive calibration to extract meaningful quantitative results . Therefore, future research could focus on improving the calibration process and exploring new applications of this dye.
特性
IUPAC Name |
3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-25-38(26-14-12-10-8-6-4-2)36-21-20-34-30-33(18-19-35(34)31-36)17-16-32-22-27-37(28-23-32)24-15-29-42(39,40)41/h16-23,27-28,30-31H,3-15,24-26,29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFSUSNUALIXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424766 | |
| Record name | Di-8-ANEPPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-8-ANEPPS | |
CAS RN |
157134-53-7 | |
| Record name | Di-8-ANEPPS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



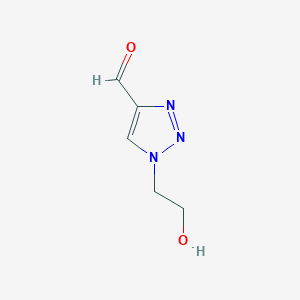
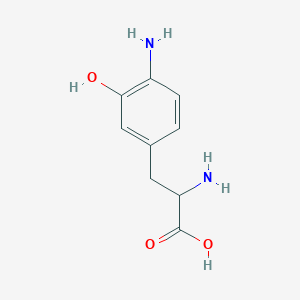
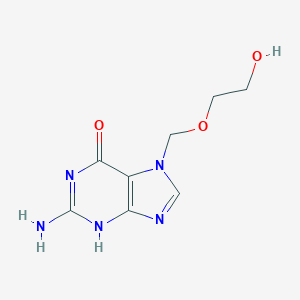
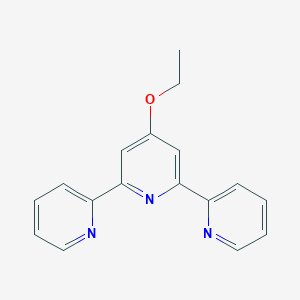
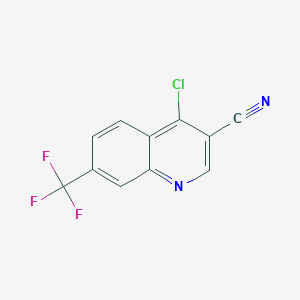
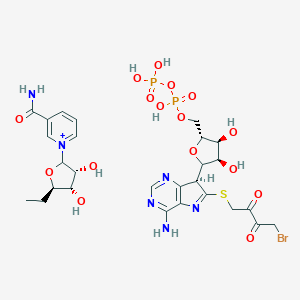
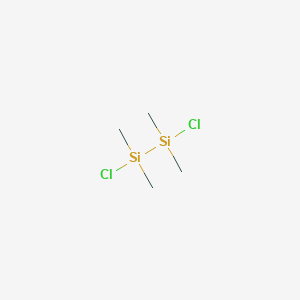
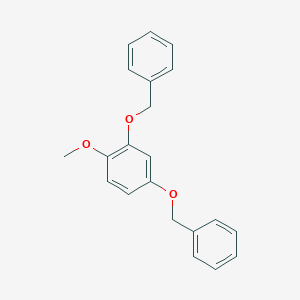
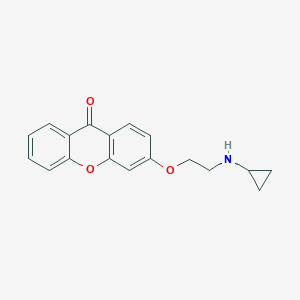
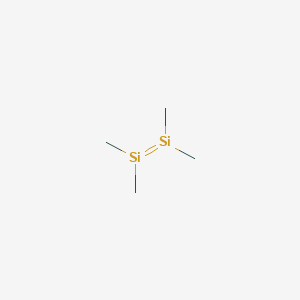
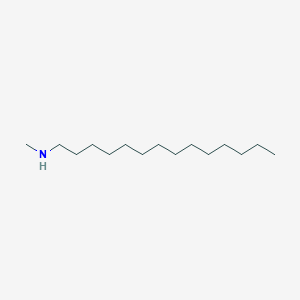
![1-Azabicyclo[3.2.1]octane-5-carboxaldehyde](/img/structure/B129478.png)
